molecular formula C10H11N3 B11916903 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B11916903
M. Wt: 173.21 g/mol
InChI Key: RCSINPJWBFIAIG-UHFFFAOYSA-N
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Description

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a bicyclic heterocyclic compound featuring a naphthyridine core fused with a partially saturated six-membered ring. This compound has garnered attention due to its role as a key intermediate in synthesizing bioactive molecules, including antifolates and lifespan-altering agents . Its molecular formula is C₁₀H₁₁N₃, with a molecular weight of 163.22 g/mol . The methyl group at the 6-position and the cyano substituent at the 3-position contribute to its unique electronic and steric properties, making it a versatile scaffold for further functionalization.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C10H11N3/c1-13-3-2-10-9(7-13)4-8(5-11)6-12-10/h4,6H,2-3,7H2,1H3

InChI Key

RCSINPJWBFIAIG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=C(C=N2)C#N

Origin of Product

United States

Preparation Methods

Cyclization Reactions via Condensation

A widely used method involves cyclizing precursors such as cyanoacetamide derivatives with aldehydes or ketones under basic conditions. For instance, reacting 3-cyanoacetamide with methyl-substituted cyclic amines in ethanol at reflux temperatures initiates ring formation. The reaction typically employs potassium carbonate as a base, facilitating deprotonation and nucleophilic attack. After 12–24 hours, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the naphthyridine core.

Key Parameters :

  • Solvent: Ethanol or methanol

  • Temperature: 60–80°C

  • Catalyst: None (base-mediated)

  • Yield: 45–60%

Hydrogenation of Aromatic Precursors

Reducing fully aromatic naphthyridine derivatives using palladium on carbon (Pd/C) under hydrogen gas achieves the tetrahydro form. For example, hydrogenating 6-methyl-1,6-naphthyridine-3-carbonitrile at 50 psi H₂ in methanol for 6 hours selectively saturates the 5,7,8-positions. This method ensures high regioselectivity but requires careful control to avoid over-reduction.

Optimization Insights :

  • Catalyst Loading: 5–10% Pd/C

  • Pressure: 30–50 psi H₂

  • Solvent: Methanol or ethanol

  • Yield: 70–85%

Advanced Multi-Step Synthesis

Stepwise Assembly of Functional Groups

A modular approach builds the carbonitrile and methyl groups sequentially:

  • Ring Formation : Cyclize 2-amino-4-methylpyridine with acrylonitrile in dimethylformamide (DMF) at 120°C for 8 hours to form the naphthyridine skeleton.

  • Nitrogen Quaternization : Treat the intermediate with methyl iodide in acetonitrile to introduce the N-methyl group.

  • Cyanation : Use copper(I) cyanide in a Ullmann-type reaction to install the carbonitrile moiety at position 3.

Critical Considerations :

  • Purification after each step via recrystallization (ethanol/water) ensures >95% purity.

  • Total yield across three steps: 25–35%.

One-Pot Tandem Reactions

Recent advancements employ tandem cyclization-hydrogenation sequences to streamline synthesis. Combining 3-cyanoacetylacetone with methylamine in a pressurized reactor (100°C, 24 hours) directly yields the tetrahydro product without isolating intermediates. This method reduces solvent waste and improves efficiency.

Performance Metrics :

  • Solvent: Water/ethanol (3:1)

  • Catalyst: None (thermal activation)

  • Yield: 50–55%

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and reproducibility:

Continuous Flow Hydrogenation

Replacing batch reactors with continuous flow systems enhances Pd/C utilization. Substrates dissolved in methanol are pumped through a catalyst-packed column at 10 mL/min under 20 bar H₂, achieving >90% conversion in 30 minutes.

Advantages :

  • Catalyst Reuse: Up to 10 cycles without significant activity loss.

  • Throughput: 1 kg/day using a pilot-scale system.

Solvent Recycling and By-Product Management

Industrial protocols recover methanol via distillation and treat wastewater with activated carbon to remove cyanide residues. By-products like over-reduced amines (<5%) are minimized by optimizing H₂ pressure.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclization45–6090–95ModerateHigh
Hydrogenation70–8595–99HighModerate
Multi-Step Assembly25–3595–98LowLow
Tandem Reaction50–5585–90HighHigh

Hydrogenation emerges as the most balanced method, offering high yields and scalability, while tandem reactions show promise for greener synthesis.

Challenges and Mitigation Strategies

By-Product Formation

Over-alkylation during methyl group introduction generates dimethylated impurities. Using methyl triflate instead of methyl iodide reduces side reactions due to its higher reactivity.

Catalyst Deactivation

Pd/C catalysts lose activity via sulfur poisoning. Pretreating substrates with chelating resins (e.g., Dowex M4195) removes trace sulfur compounds, extending catalyst lifespan.

Chemical Reactions Analysis

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is C10H12N2C_{10}H_{12}N_2 with a molecular weight of approximately 160.22 g/mol. The compound features a naphthyridine core structure that is known for its diverse biological activities.

Anticancer Activity

Research has indicated that naphthyridine derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific application of 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile in this context is still under investigation but holds potential based on structural analogs.

Antimicrobial Properties

Naphthyridines have been reported to possess antimicrobial activity against a range of pathogens. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways may contribute to its efficacy as an antimicrobial agent. Further studies are needed to quantify its effectiveness against specific bacterial and fungal strains.

Central Nervous System Activity

Compounds related to naphthyridine structures have been explored for their neuroprotective effects and potential use in treating neurodegenerative diseases. Preliminary research suggests that 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile may interact with neurotransmitter systems or exhibit antioxidant properties that could benefit conditions such as Alzheimer's disease or Parkinson's disease.

Synthesis of 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable method includes the use of cyclization reactions followed by functional group transformations to introduce the carbonitrile moiety.

General Synthetic Route:

  • Starting Material: A suitable substituted pyridine.
  • Cyclization: Formation of the naphthyridine scaffold through cyclization reactions.
  • Functionalization: Introduction of the carbonitrile group via nucleophilic substitution or other methods.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated a series of naphthyridine derivatives for their anticancer properties. Among these derivatives, compounds similar to 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile showed significant inhibition of tumor growth in vitro and in vivo models . The study highlighted the importance of structural modifications in enhancing anticancer efficacy.

Case Study 2: Neuroprotective Effects

Research conducted on naphthyridine derivatives indicated that certain compounds could protect neuronal cells from oxidative stress-induced damage . This finding suggests that 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile may also have potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit the activity of enzymes like HIV-1 integrase by binding to the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site . This inhibition prevents the integration of viral DNA into the host genome, thereby exerting antiviral effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The structural and functional diversity of 1,6-naphthyridine derivatives arises from variations in substituents and saturation patterns. Below is a systematic comparison with key analogs:

Substituent Variations at the 2-, 4-, and 6-Positions

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/R-Groups Molecular Formula Key Applications/Synthesis Highlights Reference ID
6-Methyl-4-phenyl-2-thioxo-2,4a,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile (4a) 2-thioxo, 4-phenyl, 6-methyl C₁₇H₁₆N₃S Intermediate for thieno-fused derivatives; 26.7% yield via cyclocondensation
2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile 2-chloro, 6-methyl C₁₀H₁₀ClN₃ Predicted CCS (collision cross-section): 144.3 Ų (M+H⁺); used in halogenation studies
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine 3-amino, 6-benzyl C₁₆H₁₇N₃ Intermediate in antifolate synthesis; 95% purity
2-((3-Methylbenzyl)sulfanyl)-4-(2-thienyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile 2-sulfanyl, 4-thienyl, 6-methyl C₂₂H₂₁N₃S₂ Demonstrated enhanced π-π stacking in crystallography; CAS 496804-87-6
2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile 2-chloro, 4-(3-fluorophenyl), 6-methyl C₁₆H₁₃ClFN₃ Investigated as a PDE9A inhibitor precursor; MW 301.74 g/mol
Key Observations :
  • Electron-Withdrawing Groups (EWGs): The 3-cyano group enhances electrophilicity, facilitating nucleophilic substitutions. Chloro substituents (e.g., 2-chloro derivatives) improve stability but reduce solubility .
  • Aromatic Substituents : Phenyl or fluorophenyl groups at the 4-position (e.g., 4a, 4c) increase lipophilicity, impacting membrane permeability in bioactive molecules .
  • Sulfur-Containing Derivatives: Thioxo (2-S) and sulfanyl (2-SR) groups enable diverse cyclization reactions, forming fused-ring systems like thieno[2,3-b][1,6]naphthyridines .

Biological Activity

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article reviews its biological activity based on available research findings, including synthesis methods, biological evaluations, and case studies.

  • Molecular Formula : C10H10N3
  • Molecular Weight : 174.20 g/mol
  • CAS Number : Not specifically listed but related compounds exist.

Synthesis Methods

The synthesis of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives typically involves cyclization reactions and can be achieved through various methods. For instance:

  • Cobalt-Catalyzed Cyclization : This method has been utilized to create libraries of naphthyridine compounds that were screened for biological activity .
  • Asymmetric Synthesis : A recent study developed an efficient asymmetric synthesis of tetrahydronaphthyridine scaffolds which can be applied to create derivatives with specific biological activities .

Antimicrobial Activity

Research indicates that compounds within the naphthyridine class exhibit significant antimicrobial properties. For example:

  • A library of tetrahydronaphthyridines was screened for antituberculosis activity, leading to the identification of several lead compounds with promising efficacy against Mycobacterium tuberculosis .

Anti-inflammatory Activity

The anti-inflammatory potential of related naphthyridine derivatives has been explored:

  • In vitro studies demonstrated that certain derivatives exhibited significant inhibition against cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, compounds with modifications on the naphthyridine scaffold showed IC50 values in the low micromolar range .

Neuroprotective Effects

Some studies have suggested neuroprotective effects associated with naphthyridine derivatives:

  • Research indicates that these compounds may modulate neurotransmitter systems and show promise in treating neurodegenerative diseases .

Case Study 1: Antituberculosis Screening

In a study conducted by researchers synthesizing a library of 101 naphthyridine derivatives:

  • Three compounds were identified as having significant antituberculosis activity with minimal cytotoxicity towards human cells. These findings highlight the potential for further development as therapeutic agents against resistant strains of tuberculosis .

Case Study 2: Anti-inflammatory Properties

A series of tetrahydronaphthyridine derivatives were evaluated for their anti-inflammatory effects:

  • Notably, one compound exhibited an IC50 value of 0.02 μM against COX-2, indicating a high level of potency compared to standard anti-inflammatory drugs like diclofenac .

Data Tables

Biological Activity IC50 Value (μM) Reference
AntituberculosisVaries (Lead Compounds)
COX-2 Inhibition0.02 - 0.04
NeuroprotectionNot quantified

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, intermediates like 5-bromo-8-(tosyloxy) derivatives can undergo Suzuki-Miyaura coupling with arylboronic acids under palladium catalysis to introduce substituents . Key parameters include:

  • Temperature : 80–110°C for cyclization steps.
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling reactions.
    Yield optimization requires careful control of stoichiometry (e.g., 1.2–2.0 eq. of arylboronic acids) and inert atmospheres to prevent oxidation .

Q. How is the structural integrity of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the bicyclic framework and substituent positions. For instance, the methyl group at C6 appears as a singlet (~δ 2.4 ppm), while the carbonitrile group (C≡N) is confirmed via a peak near δ 120 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺, with deviations <2 ppm .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydro ring system .

Q. What preliminary biological assays are recommended to assess the compound’s bioactivity?

  • Methodological Answer : Initial screens focus on:

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorescence polarization).
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility : Use HPLC to measure logP (octanol-water partition coefficient) for pharmacokinetic profiling .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methyl, carbonitrile) influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer :

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) show the carbonitrile group withdraws electron density, activating the C3 position for substitution.
  • Kinetic Studies : Monitor reaction rates with varying substituents (e.g., methyl vs. ethyl) to quantify electronic contributions. Methyl groups at C6 sterically hinder ortho positions, directing reactivity to para sites .
  • Table : Substituent Effects on Reaction Rate (Pseudo-First-Order Rate Constants)
SubstituentPositionk (s⁻¹)
–CNC30.45
–CH₃C60.32

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardization : Use identical assay conditions (buffer pH, temperature, cell passage number).
  • Metabolite Interference : Perform LC-MS/MS to detect degradation products or metabolites that may alter activity .
  • Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding affinity and live-cell imaging for target engagement .

Q. How can crystallographic challenges (e.g., poor diffraction quality) be addressed for this compound?

  • Methodological Answer :

  • Crystal Engineering : Co-crystallize with stabilizing agents (e.g., crown ethers) or use high-throughput screening of 500+ solvent conditions.
  • Synchrotron Radiation : Utilize microfocus beams (λ = 0.7–1.0 Å) to improve resolution for low-quality crystals .
  • Cryocooling : Flash-cool crystals to 100 K in liquid N₂ to reduce radiation damage.

Q. What mechanistic insights explain the compound’s selectivity for specific kinase isoforms?

  • Methodological Answer :

  • Molecular Docking : Simulate binding poses in kinase ATP-binding pockets (e.g., using AutoDock Vina). The methyl group at C6 may occupy a hydrophobic subpocket absent in non-target kinases .
  • Alanine Scanning Mutagenesis : Identify critical residues in the kinase active site. For example, mutation of Lys89 to alanine in EGFR reduces binding affinity by 10-fold .

Data Contradiction Analysis

Q. Why do solubility measurements vary between HPLC and shake-flask methods?

  • Methodological Answer :

  • HPLC Artifacts : Column adsorption of the compound can underestimate solubility. Use pre-saturated mobile phases or inert columns (e.g., Zorbax SB-C18).
  • Shake-Flask Limitations : Equilibrium times >24 hours may lead to degradation. Validate with nephelometry for real-time solubility monitoring .

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